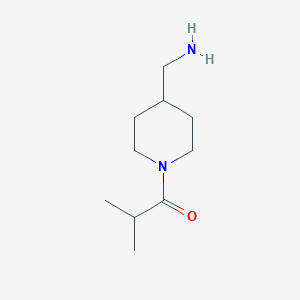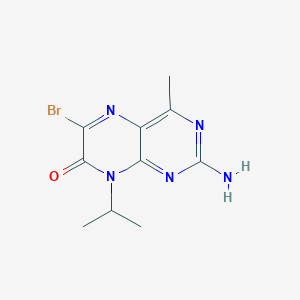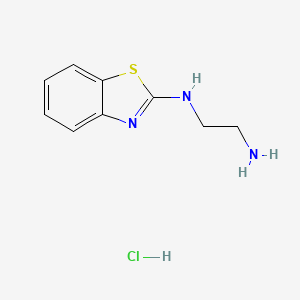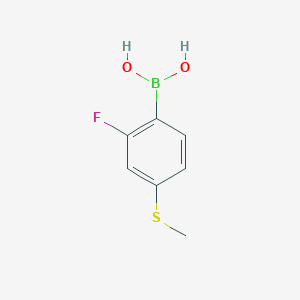
4-Borono-3-fluorothioanisole
Overview
Description
4-Borono-3-fluorothioanisole is an organic compound with the molecular formula C7H8BFO2S and a molecular weight of 186.01 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a boron atom bonded to an oxygen atom, a fluorine atom, and a phenyl ring. The phenyl ring is further substituted with a sulfur atom bonded to a methyl group .Scientific Research Applications
Medical Diagnostics and Treatment
Boronic acid derivatives and BODIPY compounds are extensively used in medical diagnostics and treatment, owing to their high fluorescent intensity and low toxicity. These properties make them ideal for bioimaging and labeling biomolecules like proteins, hormones, and DNA. They also play a crucial role in the functionalization of drug micro- and nanocarriers, aiming to improve therapeutic efficiency, particularly in cancer treatment. The ability to conjugate these compounds with different biomolecules enhances their application in real-time imaging of drug carriers in vitro and in vivo (Marfin et al., 2017).
Synthesis and Postfunctionalization
The synthesis and postfunctionalization of BODIPY dyes through manipulation of the boron dipyrromethene core have led to their diverse applications in science, medicine, and (bio)technology. This involves various methodologies for attaching reactive functionalities to the core, which are then used for further derivatization. These processes have enabled the development of BODIPY derivatives with significant properties and applications, including enhanced brightness and stability, making them suitable for a wide range of scientific and medical applications (Boens et al., 2019).
Sensing and Imaging
Boronic acid compounds are instrumental in the development of fluorescent chemosensors for detecting biologically active substances, which is critical for disease prevention, diagnosis, and treatment. These sensors, through the interaction of boronic acid with cis-1,2- or 1,3-diol, enable the probing of carbohydrates and bioactive substances. The versatility in the fluorescence properties of boronic acid sensors, including changes in fluorescence intensity and quantum yields, underscores their potential in developing new fluorescent probes for medical and biological research (Huang et al., 2012).
Boron Neutron Capture Therapy (BNCT)
4-Borono-2-[18F]fluoro-D,L-phenylalanine has been explored as a target compound for BNCT, demonstrating potential for tumor imaging with high contrast. The stability of the tracer and its accumulation in tumor tissues, compared to other tissues, highlight its suitability for use as a positron emission tomography (PET) tracer for tumor imaging, offering an avenue for non-invasive diagnostics and treatment planning in cancer therapy (Ishiwata et al., 1991).
Safety and Hazards
properties
IUPAC Name |
(2-fluoro-4-methylsulfanylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO2S/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFPJVWVFXZKOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)SC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660282 | |
| Record name | [2-Fluoro-4-(methylsulfanyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
957060-84-3 | |
| Record name | B-[2-Fluoro-4-(methylthio)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957060-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-Fluoro-4-(methylsulfanyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

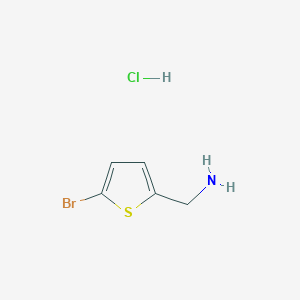
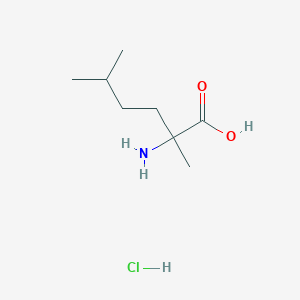
![2-{3a-methyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazolin-4-yl}acetic acid](/img/structure/B1519990.png)
![4-{3a-methyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazolin-4-yl}butanoic acid](/img/structure/B1519991.png)
![2-[(Anilinocarbonyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1519995.png)
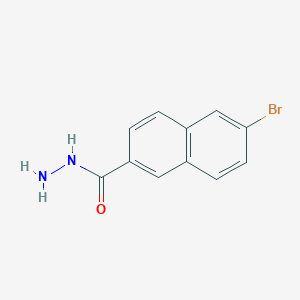
![N-[3-(aminomethyl)phenyl]furan-2-carboxamide hydrochloride](/img/structure/B1519998.png)
![N-[4-amino-3-(trifluoromethyl)phenyl]-N,N-dimethylamine hydrochloride](/img/structure/B1519999.png)

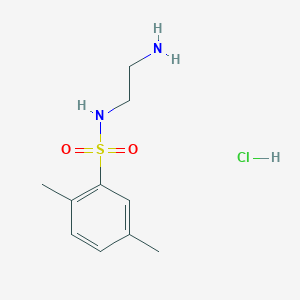
![2-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-5-amine dihydrochloride](/img/structure/B1520005.png)
